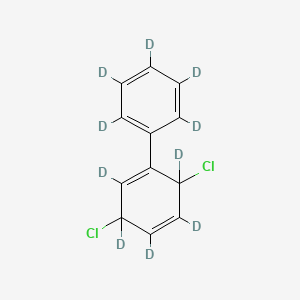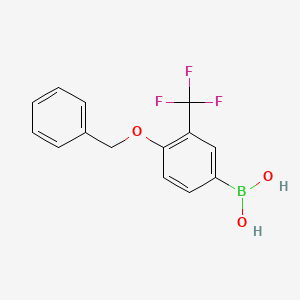![molecular formula C22H26O6 B599380 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione CAS No. 106894-43-3](/img/structure/B599380.png)
5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione is a natural lignan found in the herbs of Cassia fistula .
Molecular Structure Analysis
The molecular formula of this compound is C22H26O6 . It has a molecular weight of 386.4 g/mol . The IUPAC name is 3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione . The InChI code is 1S/C22H26O6/c1-7-8-22-11-16(27-5)19(23)18(21(22)24)17(12(22)2)13-9-14(25-3)20(28-6)15(10-13)26-4/h7,9-12,17-18H,1,8H2,2-6H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 386.17293854 g/mol . Its topological polar surface area is 71.1 Ų . It has 28 heavy atoms . Its complexity is 656 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research involving compounds structurally related to 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione has primarily focused on chemical synthesis and structural analysis. One study detailed the synthesis of related bicyclo compounds and the rearrangements accompanying oxidative decarboxylation with lead tetraacetate. This research is pivotal in understanding the chemical behavior and potential transformations of these compounds under various conditions (Yates & Langford, 1981).
Enantioselective Synthesis
Enantioselective synthesis, which produces molecules with specific three-dimensional orientations, has been a significant area of study. Research has demonstrated the asymmetric reactions of related methoxy-benzoquinones with styrenyl systems, resulting in the synthesis of enantiomerically pure compounds. This process is crucial for creating substances with specific biological activities and is highly relevant in the field of drug development and synthesis (Engler et al., 1999).
Derivative Formation and Applications
Studies have also focused on the reactivity of similar compounds with different nucleophiles, leading to the formation of various derivatives. For instance, research has shown the reaction of dichloro-cyclopentenediones with highly nucleophilic secondary and primary amines, leading to products with potential applications in various scientific fields. Understanding these reactions is essential for exploring the potential uses of these compounds in pharmaceuticals and material sciences (Egorov et al., 2019).
Neolignan Analysis from Plant Sources
Research into compounds similar to this compound has extended into the field of natural products, particularly neolignans. Studies on neolignans derived from plants such as Aniba simulans have contributed to understanding the structural diversity and biosynthesis of these bioactive compounds (Alvarenga et al., 1977).
Propriétés
IUPAC Name |
3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-7-8-22-11-16(27-5)19(23)18(21(22)24)17(12(22)2)13-9-14(25-3)20(28-6)15(10-13)26-4/h7,9-12,17-18H,1,8H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKURGHZJDGLSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)







